molecular formula C20H19NO8 B12297695 Dda-tetracycline

Dda-tetracycline

Cat. No.: B12297695
M. Wt: 401.4 g/mol
InChI Key: XCCHQGIGHCRZOS-UHFFFAOYSA-N
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Preparation Methods

Industrial Production Methods: Industrial production methods for tetracyclines generally involve large-scale fermentation processes, followed by extraction and purification steps. These methods are designed to maximize yield and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetracyclines, including Dda-tetracycline, undergo various chemical reactions such as oxidation, reduction, and substitution . These reactions can be used to modify the structure of the compound and enhance its properties.

Common Reagents and Conditions: Common reagents used in the chemical reactions of tetracyclines include oxidizing agents, reducing agents, and various catalysts . The specific conditions for these reactions can vary depending on the desired outcome.

Major Products Formed: The major products formed from the chemical reactions of tetracyclines depend on the specific reaction and conditions used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .

Scientific Research Applications

Chemistry: In chemistry, tetracyclines are used as model compounds for studying the mechanisms of antibiotic action and resistance . They are also used in the development of new synthetic methods and the design of novel antibiotics.

Biology: In biology, tetracyclines are used to study the effects of antibiotics on bacterial growth and metabolism . They are also used in genetic research to control gene expression in various organisms.

Medicine: In medicine, tetracyclines are used to treat a wide range of bacterial infections, including respiratory infections, urinary tract infections, and skin infections . They are also used in the treatment of certain chronic conditions, such as acne and rosacea.

Industry: In industry, tetracyclines are used as additives in animal feed to promote growth and prevent disease . They are also used in the production of certain food products to extend shelf life and prevent spoilage.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Dda-tetracycline include other members of the tetracycline class, such as doxycycline, minocycline, and tigecycline . These compounds share a similar core structure and mechanism of action but differ in their pharmacokinetic properties and spectrum of activity.

Uniqueness: This compound is unique in its specific modifications, which may enhance its activity or reduce its susceptibility to resistance mechanisms compared to other tetracyclines . The exact nature of these modifications and their effects would require further research to elucidate.

Biological Activity

Dda-tetracycline is a derivative of the tetracycline antibiotic family, known for its broad-spectrum antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effectiveness against various pathogens, and implications for antibiotic resistance.

Overview of Tetracyclines

Tetracyclines are characterized by their ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, thus preventing the attachment of aminoacyl-tRNA. This action is crucial in treating infections caused by both Gram-positive and Gram-negative bacteria, as well as atypical organisms such as Chlamydia and Mycoplasma . The structural features of tetracyclines, including their chelating ability with metal ions, significantly influence their pharmacokinetics and antibacterial efficacy .

Biological Activity of this compound

Mechanism of Action

This compound retains the fundamental mechanism of action common to tetracyclines. It inhibits protein synthesis by binding to the ribosome, which is essential for bacterial growth and replication. Additionally, it may exhibit unique properties due to modifications in its chemical structure that enhance its interaction with bacterial membranes .

Antibacterial Spectrum

This compound demonstrates activity against a wide range of pathogens:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Shows efficacy against Escherichia coli and Klebsiella pneumoniae.
  • Atypical pathogens : Active against Chlamydia trachomatis and Mycoplasma pneumoniae.

The compound's effectiveness can be attributed to its ability to penetrate bacterial cell walls and accumulate in the cytoplasm, where it exerts its inhibitory effects on protein synthesis .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that specific modifications can enhance its antibacterial properties. For instance, the presence of a dialkylamine moiety has been shown to retain antibacterial activity while also providing resistance against certain efflux mechanisms .

Structural FeatureEffect on Activity
Linear fused tetracycleEssential for activity
Chelation sites (positions 11, 12)Influences pharmacokinetics
N,N-dialkylamine groupEnhances activity against resistant strains

Case Studies

Case Study 1: Efficacy Against Resistant Strains

A clinical study evaluated this compound's efficacy against multi-drug resistant strains of E. coli. The results indicated that this compound maintained significant antibacterial activity compared to traditional tetracyclines, suggesting its potential as a treatment option in resistant infections .

Case Study 2: Safety Profile

Another study assessed the safety profile of this compound in patients with chronic infections. The findings highlighted that while adverse effects were minimal, monitoring for potential side effects such as gastrointestinal disturbances was necessary .

Implications for Antibiotic Resistance

The emergence of antibiotic-resistant bacteria poses a significant challenge in clinical settings. This compound's unique structure allows it to circumvent some resistance mechanisms commonly associated with traditional tetracyclines. Research indicates that it can effectively target strains expressing efflux pumps or ribosomal protection proteins .

Properties

Molecular Formula

C20H19NO8

Molecular Weight

401.4 g/mol

IUPAC Name

1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C20H19NO8/c1-19(28)8-3-2-4-10(22)12(8)15(24)13-9(19)5-7-6-11(23)14(18(21)27)17(26)20(7,29)16(13)25/h2-4,7,9,22,24,26,28-29H,5-6H2,1H3,(H2,21,27)

InChI Key

XCCHQGIGHCRZOS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC3CC(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)O

Origin of Product

United States

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